molecular formula C7H11NO3 B116592 (S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide CAS No. 146917-05-7

(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide

Cat. No.: B116592
CAS No.: 146917-05-7
M. Wt: 157.17 g/mol
InChI Key: FXIQOWGSQOLZSR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide is a chemical compound with a unique structure that includes a five-membered oxolane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide typically involves the reaction of dimethylamine with a suitable oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide: shares structural similarities with other oxolane derivatives and carboxamides.

    This compound: can be compared to compounds like (2S)-N,N-Dimethyl-5-oxooxolane-2-carboxylic acid and (2S)-N,N-Dimethyl-5-oxooxolane-2-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

CAS No.

146917-05-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2S)-N,N-dimethyl-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

FXIQOWGSQOLZSR-YFKPBYRVSA-N

SMILES

CN(C)C(=O)C1CCC(=O)O1

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCC(=O)O1

Canonical SMILES

CN(C)C(=O)C1CCC(=O)O1

Synonyms

2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(S)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.